Chrysanthemic acid, isopropyl ester
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Overview
Description
Chrysanthemic acid, isopropyl ester is an organic compound that belongs to the class of pyrethroids, which are synthetic analogs of natural pyrethrins. These compounds are widely used as insecticides due to their high potency and low toxicity to mammals. This compound is derived from chrysanthemic acid, which is found in the seed cases of Chrysanthemum cinerariaefolium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chrysanthemic acid, isopropyl ester typically involves the esterification of chrysanthemic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound involves a cyclopropanation reaction of a diene, followed by hydrolysis of the ester. This process yields a mixture of cis- and trans-isomers, which can be separated and purified . The re-esterification of chrysanthemic acid ethyl ester is another common industrial method .
Chemical Reactions Analysis
Types of Reactions: Chrysanthemic acid, isopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chrysanthemic acid, isopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other pyrethroid compounds.
Biology: It is studied for its insecticidal properties and its effects on non-target organisms.
Medicine: Research is ongoing into its potential use in developing new insecticides with lower toxicity to humans.
Industry: It is used in the formulation of insecticides for agricultural and domestic use
Mechanism of Action
The mechanism of action of chrysanthemic acid, isopropyl ester involves its interaction with the nervous system of insects. It targets sodium channels in nerve cells, causing prolonged depolarization and paralysis of the insect. This leads to the insect’s death due to the inability to perform vital functions . The compound’s selectivity for insect sodium channels over mammalian ones accounts for its low toxicity to mammals .
Comparison with Similar Compounds
Pyrethrin I and II: Natural insecticides derived from chrysanthemum flowers.
Allethrins: Synthetic pyrethroids with similar structures and insecticidal properties.
Permethrin: A widely used synthetic pyrethroid with a similar mechanism of action
Uniqueness: Chrysanthemic acid, isopropyl ester is unique due to its specific ester group, which can influence its physical properties and biological activity. Compared to other pyrethroids, it may offer different levels of stability, potency, and environmental impact .
Properties
CAS No. |
5458-64-0 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
propan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H22O2/c1-8(2)7-10-11(13(10,5)6)12(14)15-9(3)4/h7,9-11H,1-6H3 |
InChI Key |
KTDHAAMLKPAGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1C(C1(C)C)C=C(C)C |
Origin of Product |
United States |
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